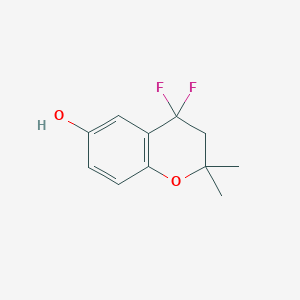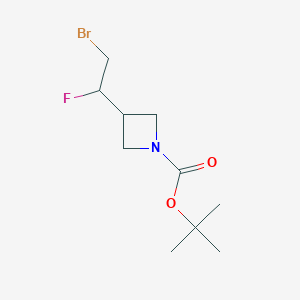
Tert-butyl 3-(2-bromo-1-fluoroethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(2-bromo-1-fluoroethyl)azetidine-1-carboxylate is an organic compound with the molecular formula C10H17BrFNO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-bromo-1-fluoroethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with bromo-fluoroalkyl reagents. One common method involves the use of tert-butyl 3-(bromomethyl)-1-azetidinecarboxylate as a starting material . The reaction conditions often include the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at low temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-bromo-1-fluoroethyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding azetidine derivative without the bromo and fluoro substituents.
Oxidation: Oxidative conditions can lead to the formation of more complex structures, potentially involving the azetidine ring opening.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate derivative.
Scientific Research Applications
Tert-butyl 3-(2-bromo-1-fluoroethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-bromo-1-fluoroethyl)azetidine-1-carboxylate involves its interaction with molecular targets through its reactive bromo and fluoro substituents. These groups can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The azetidine ring can also interact with biological macromolecules, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(bromomethyl)-1-azetidinecarboxylate
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)-1-piperidinecarboxylate
Uniqueness
Tert-butyl 3-(2-bromo-1-fluoroethyl)azetidine-1-carboxylate is unique due to the presence of both bromo and fluoro substituents on the ethyl group. This dual substitution imparts distinct reactivity and potential biological activity compared to similar compounds that lack one of these substituents.
Properties
Molecular Formula |
C10H17BrFNO2 |
|---|---|
Molecular Weight |
282.15 g/mol |
IUPAC Name |
tert-butyl 3-(2-bromo-1-fluoroethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H17BrFNO2/c1-10(2,3)15-9(14)13-5-7(6-13)8(12)4-11/h7-8H,4-6H2,1-3H3 |
InChI Key |
PVYUDWVGGZUZRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Benzyl-6-azaspiro[3.4]octane](/img/structure/B14880304.png)
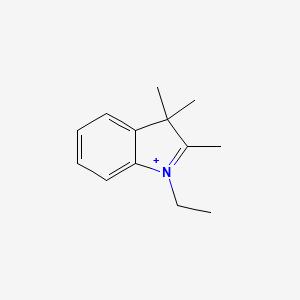
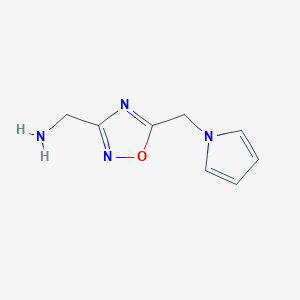
![5-Amino-1-cyclopentyl-4-(6-methyl-1H-benzo[d]imidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B14880311.png)
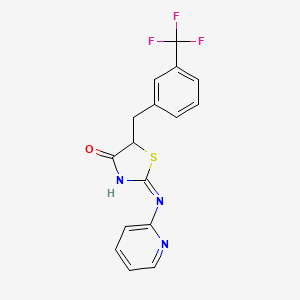

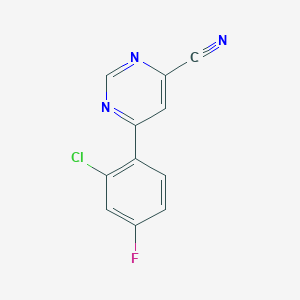
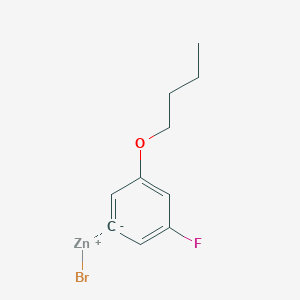
![8-Chloro-2-cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14880345.png)
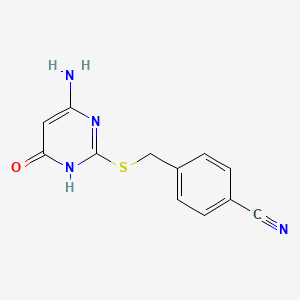
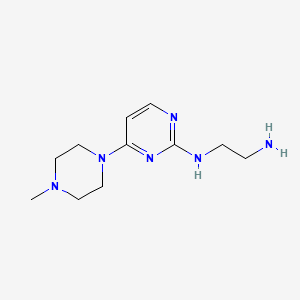

methanone](/img/structure/B14880377.png)
